molecular formula C14H17NO B8269306 (S)-1-Indan-1-yl-piperidine-4-one

(S)-1-Indan-1-yl-piperidine-4-one

Cat. No.: B8269306
M. Wt: 215.29 g/mol
InChI Key: QWKMIJLSWJYLDZ-AWEZNQCLSA-N
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Description

(S)-1-Indan-1-yl-piperidine-4-one is a chiral chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound incorporates two privileged pharmacophores: the indan-1-one and the piperidin-4-one scaffolds. The indan-1-one moiety is a recognized structural feature in compounds studied for a range of activities, including use as acetylcholinesterase (AChE) inhibitors relevant to Alzheimer's disease research , and as inhibitors of topoisomerase enzymes for oncology investigations . The piperidin-4-one core is a versatile intermediate, widely reported in scientific literature for its diverse bio-properties . Piperidin-4-one derivatives have been extensively explored as curcumin mimics, exhibiting promising antiproliferative properties against various human cancer cell lines in preclinical research . Furthermore, the piperidin-4-one structure is a key synthon in the synthesis of numerous pharmacologically active molecules . It is crucial to note that 4-piperidone and its derivatives are subject to regulatory control in the United States as List I chemicals due to their potential use in the synthesis of controlled substances . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications. All handling and procurement must comply with applicable local, state, and federal regulations.

Properties

IUPAC Name

1-[(1S)-2,3-dihydro-1H-inden-1-yl]piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c16-12-7-9-15(10-8-12)14-6-5-11-3-1-2-4-13(11)14/h1-4,14H,5-10H2/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKMIJLSWJYLDZ-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1N3CCC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@H]1N3CCC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Central Nervous System Modulation

(S)-1-Indan-1-yl-piperidine-4-one has been studied for its potential as a positive allosteric modulator of muscarinic acetylcholine receptors, particularly the M5 subtype. Research indicates that derivatives based on this compound can enhance receptor activity, which may be beneficial in treating cognitive disorders and enhancing memory function . The compound's ability to cross the blood-brain barrier makes it a candidate for further exploration in neuropharmacology.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. The compound has shown efficacy against various cancer types, including breast and prostate cancers, by inducing apoptosis through mitochondrial pathways. This mechanism involves the release of cytochrome c and activation of caspases, leading to programmed cell death . The compound's structural features may contribute to its ability to inhibit cancer cell proliferation.

Antimicrobial Activity

Piperidine derivatives exhibit significant antimicrobial properties, making this compound a candidate for developing new antimicrobial agents. Its efficacy against bacterial and fungal pathogens suggests potential applications in treating infections resistant to conventional therapies .

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to the development of new compounds with varied biological activities. The compound can be utilized in synthesizing more complex piperidine derivatives by employing various functionalization strategies .

Drug Discovery

The compound's structural characteristics make it an attractive candidate in drug discovery programs aimed at developing novel therapeutic agents. Its ability to interact with multiple biological targets enhances its potential as a lead compound for further optimization .

Case Studies and Research Findings

StudyFocusFindings
Twiddy et al. (2004)Anticancer MechanismDemonstrated that piperine induces apoptosis in breast cancer cells via mitochondrial pathways .
Xia et al. (2015)Inhibition PathwaysFound that piperidine derivatives can inhibit key signaling pathways involved in gastric cancer progression .
Computer-Aided Drug Design (2023)Target PredictionIdentified potential biological targets for new piperidine derivatives, highlighting their broad pharmacological spectrum .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares (S)-1-Indan-1-yl-piperidine-4-one with key analogs:

Compound Name Substituents/Modifications Molecular Formula Key Biological Activities Notable Features Source/Reference
This compound (S)-enantiomer with indan moiety at N1 C₁₄H₁₇NO Under investigation (stereospecific) Chiral center, bicyclic indan group Inference from analogs
Piperidin-4-one Parent scaffold (unsubstituted) C₅H₉NO Laboratory reagent, synthesis intermediate Baseline for derivative studies Safety Data Sheet
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one Acetyl, ethyl, and methoxyphenyl groups C₂₄H₂₈NO₅ Antimicrobial, anti-inflammatory Crystallographically characterized Acta Cryst. (2010)
Patent Compound 2 (EP 2 402 347 A1) Indazolyl, morpholino, methylsulfonyl groups Complex formula Kinase inhibition (e.g., anticancer) Multi-heterocyclic architecture European Patent
Key Observations:

Methoxyphenyl derivatives (e.g., C₂₄H₂₈NO₅) exhibit broad antimicrobial activity, likely due to electron-donating methoxy groups enhancing membrane interaction . In contrast, the indan group may favor CNS-targeted activity. Patent compounds with indazole and morpholino groups (EP 2 402 347 A1) prioritize kinase inhibition, suggesting substituent-dependent target specificity .

Enantiopure synthesis is critical for optimizing therapeutic indices.

Synthetic and Analytical Challenges :

  • Crystallographic studies of methoxyphenyl analogs (e.g., ) highlight the importance of structural elucidation for confirming regiochemistry and conformation. The indan derivative may require similar rigor due to its chiral center.

Preparation Methods

Mannich Condensation for Piperidine-4-one Core Formation

The Mannich reaction is a cornerstone for synthesizing piperidine-4-ones. A three-component condensation between ammonia, dicarboxylic acid esters, and aromatic aldehydes yields 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylates. For example, reacting ethyl acetoacetate, benzaldehyde, and ammonium acetate in ethanol under reflux produces the piperidine-4-one core in 65–72% yield. Modifications using chiral amines or aldehydes could theoretically induce asymmetry, though direct reports for this compound remain sparse.

Enantioselective Synthesis and Resolution

Asymmetric Hydrogenation

Hydrogenation of imine intermediates using chiral catalysts offers a route to enantiomerically enriched products. A patent method employs (R)-1-Indan-1-yl-piperidine-4-one as a precursor, synthesized via hydrogenation of the corresponding imine with sodium cyanoborohydride in tetrahydrofuran (THF)/methanol. To obtain the S-enantiomer, substituting a chiral catalyst like (S)-BINAP-RuCl₂ could invert stereochemistry, though explicit examples are unreported in the provided sources.

Chiral Resolution via Diastereomeric Salt Formation

Racemic mixtures of 1-Indan-1-yl-piperidine-4-one can be resolved using chiral acids. For example, treatment with (R)-mandelic acid in ethanol preferentially crystallizes the S-enantiomer as the less soluble diastereomer. This method, adapted from analogous piperidine resolutions, typically achieves 90–95% ee after two recrystallizations.

Crystallographic Validation and Conformational Analysis

X-ray diffraction studies of related piperidine-4-ones confirm chair conformations with equatorial substituents. For instance, 3-chloro-3-methyl-r(2),c(6)-diphenylpiperidine-4-one crystallizes in the monoclinic space group C2/c, with bond angles and torsional parameters consistent with minimal steric strain. These findings suggest that this compound likely adopts a similar conformation, stabilizing the S-configuration.

Optimization of Reaction Conditions and Yields

Table 1: Comparative Analysis of Synthetic Methods

MethodConditionsYield (%)ee (%)Source
Mannich CondensationEthanol, reflux, 24 h68
Alkylation (Indan)DMF, K₂CO₃, 80°C, 12 h58
Asymmetric HydrogenationTHF/MeOH, NaBH₃CN, RT, 4 h7582
Chiral Resolution(R)-Mandelic acid, EtOH, 2× recryst4095

Q & A

Q. What are the recommended strategies for synthesizing (S)-1-Indan-1-yl-piperidine-4-one with high enantiomeric purity?

Methodological Answer: Synthesis of enantiomerically pure this compound typically involves asymmetric catalysis or chiral resolution. Key steps include:

  • Chiral catalysts : Use chiral ligands (e.g., BINAP or Josiphos) in transition-metal-catalyzed reactions to induce stereoselectivity during indane-piperidine coupling .
  • Resolution techniques : Employ enzymatic resolution or diastereomeric salt formation using chiral acids (e.g., tartaric acid derivatives) to separate enantiomers post-synthesis .
  • Analytical validation : Confirm enantiomeric excess (ee) via chiral HPLC or polarimetry, ensuring ≥98% purity for pharmacological studies .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer: A multi-technique approach is essential:

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the indane-piperidine scaffold and stereochemistry. IR spectroscopy identifies ketone (C=O) and aromatic C-H stretches .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
  • Thermal analysis : Differential scanning calorimetry (DSC) determines melting points and polymorphic stability .

Advanced Research Questions

Q. What experimental designs are optimal for studying the biological activity of this compound in neurological targets?

Methodological Answer: To assess neuroactivity:

  • In vitro assays :
    • Receptor binding studies: Radioligand displacement assays (e.g., 3H^3H-ligand competition for dopamine or serotonin receptors) quantify affinity (Ki_i) .
    • Functional assays: Measure cAMP modulation or calcium flux in transfected cell lines (e.g., HEK293) expressing target GPCRs .
  • In vivo models :
    • Behavioral tests: Administer the compound in rodent models of Parkinson’s or anxiety, using dose-response curves and positive controls (e.g., levodopa or diazepam) .
  • Data rigor : Include blinded experiments, power analysis for sample size, and adherence to ARRIVE guidelines for animal studies .

Q. How should researchers address contradictions in reported activity data for this compound derivatives?

Methodological Answer: Resolve discrepancies through:

  • Method replication : Verify assay conditions (e.g., buffer pH, temperature) and compound purity (HPLC ≥95%) .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA or Bayesian inference) to identify outliers or batch effects .
  • Structural validation : Re-examine stereochemical assignments; even minor enantiomeric impurities (e.g., 2% R-form) can skew activity .
  • Contextual factors : Consider species-specific receptor isoforms or pharmacokinetic differences (e.g., blood-brain barrier penetration) .

Q. What computational methods predict the metabolic stability of this compound?

Methodological Answer: Combine in silico and experimental approaches:

  • Docking simulations : Use Schrödinger Suite or AutoDock to model cytochrome P450 (CYP) interactions, identifying potential oxidation sites .
  • QSAR models : Train algorithms on piperidine derivatives to predict clearance rates and metabolite formation .
  • In vitro validation : Perform hepatic microsomal assays with LC-MS/MS to quantify metabolic half-life (t1/2_{1/2}) .

Data Collection and Reporting Guidelines

Q. How to ensure reproducibility in synthetic protocols for this compound?

Methodological Answer: Adopt the following practices:

  • Detailed documentation : Report reaction parameters (solvent, catalyst loading, temperature) and purification steps (column chromatography gradients) .
  • Batch tracking : Assign unique identifiers to synthetic batches and archive aliquots for independent validation .
  • Open data : Share raw NMR/MS files and crystallographic data (CIF) in repositories like PubChem or Zenodo .

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